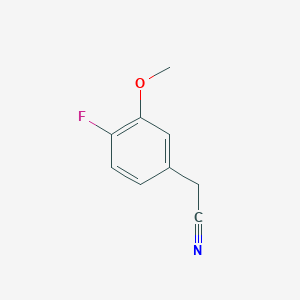

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Übersicht

Beschreibung

2-(4-Fluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO. It is known for its applications in various fields of research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable cyanide source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-(4-Fluoro-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Research explores its potential biological activities and interactions with biological molecules.

Medicine: Studies investigate its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the fluoro and methoxy substituents on the aromatic ring can influence its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluoro-3-methoxyphenyl)acetonitrile can be compared with other similar compounds, such as:

4-Fluoro-3-methoxybenzaldehyde: A precursor in its synthesis.

4-Fluoro-3-methoxybenzonitrile: A structurally similar compound with different reactivity.

4-Fluoro-3-methoxyphenylacetic acid: An oxidation product of the compound.

Biologische Aktivität

2-(4-Fluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol. Its unique structure, characterized by a fluorine atom and a methoxy group on the phenyl ring, makes it an intriguing subject for biological research. This compound has been studied for its potential applications in medicinal chemistry and drug development due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrile group can participate in biochemical pathways, while the fluoro and methoxy substituents influence its reactivity and binding affinity to proteins and enzymes. This compound's structure allows it to act as a lead compound for developing new drugs, especially in the context of antibiotic resistance and cancer therapy.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The presence of electron-withdrawing groups, such as fluorine, has been linked to increased potency in cancer cell lines. For example, compounds with similar modifications have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies for related compounds reveal that electron-withdrawing substituents significantly enhance biological activity. In particular, the presence of fluorine has been noted to improve potency against certain targets, including parasitic infections such as cryptosporidiosis . This suggests that this compound may also exhibit enhanced efficacy through similar mechanisms.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-methoxylphenylacetonitrile | 404-90-0 | 1.00 |

| 2-(4-Fluoro-2-methoxyphenyl)acetonitrile | 886498-56-2 | 0.84 |

| 2-Fluoro-3-methoxybenzonitrile | 198203-94-0 | 0.83 |

| 2-(2-Fluoro-6-methoxyphenyl)acetonitrile | 500912-18-5 | 0.81 |

| 4-Ethoxy-2,3-difluorobenzonitrile | 126162-96-7 | 0.80 |

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential activity against resistant bacterial strains |

| Anticancer | Cytotoxic effects observed in MCF-7 and other cell lines |

| SAR Insights | Electron-withdrawing groups enhance potency |

Case Studies

- Antimicrobial Activity : A study on structurally similar compounds indicated that modifications such as fluorine substitution significantly improved activity against E. coli strains resistant to conventional antibiotics . This suggests potential applications for this compound in combating antibiotic resistance.

- Anticancer Research : In a recent investigation into the SAR of aryl acetamides, compounds with similar structural motifs demonstrated enhanced cytotoxicity against various cancer cell lines, including MCF-7 and U937 . These findings highlight the potential for further exploration of this compound in cancer therapeutics.

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850565-37-6 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.